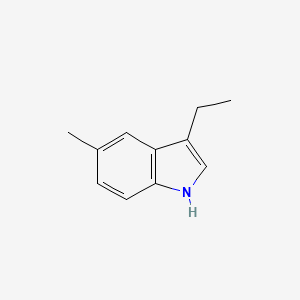

3-ethyl-5-methyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Métodos De Preparación

The synthesis of 3-ethyl-5-methyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the cyclization of o-toluidides . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .

Análisis De Reacciones Químicas

3-ethyl-5-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-3-carboxylic acid.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include various substituted indoles and indolines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 3-ethyl-5-methyl-1H-indole serves as a building block in the synthesis of complex molecules. It can undergo various chemical reactions such as substitution, oxidation, and reduction to yield functionalized indoles. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed for substitution reactions. Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction.

- Biology This compound is studied for its potential biological activities, including antiviral, antioxidant, antimicrobial, and anticancer properties . Indole derivatives, in general, have demonstrated potential as antioxidants and antimicrobial agents .

- Medicine this compound is investigated for potential therapeutic applications in treating various diseases. Indole derivatives are widely recognized for their anticancer properties, with some synthetic compounds showing activity against tumor cell lines . Some indole ring-containing compounds have been marketed as drugs with associated biological activities .

- Industry It is utilized in the production of pharmaceuticals and other fine chemicals.

Chemical Reactions and Synthesis

The synthesis of 6-Bromo-3-ethyl-5-methyl-1H-indole typically involves the bromination of this compound, which can be achieved using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid. Industrial production methods for indole derivatives may involve advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters, leading to higher yields and purity.

Examples of Applications

Mecanismo De Acción

The mechanism of action of 3-ethyl-5-methyl-1H-indole involves its interaction with various biological targets. It can act as an agonist or antagonist at different receptors, influencing cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific derivative and its application .

Comparación Con Compuestos Similares

3-ethyl-5-methyl-1H-indole can be compared with other indole derivatives such as:

Indole-3-carbaldehyde: Known for its role in immune modulation.

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-fluoro-3-phenyl-1H-indole: Used in antiviral research.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Actividad Biológica

3-Ethyl-5-methyl-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, have garnered significant attention in medicinal chemistry due to their ability to interact with multiple biological targets. These compounds have been shown to possess a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The unique substitution pattern of this compound contributes to its specific biological effects.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that indole derivatives can bind with high affinity to multiple targets, influencing cellular signaling pathways and gene expression.

Mode of Action

The compound affects cellular functions by modulating biochemical pathways. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and altering metabolic processes.

Biological Activities

The following table summarizes the various biological activities reported for this compound:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : In vitro studies demonstrated that this compound exhibited antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective in preventing bacterial growth .

Biochemical Pathways

The interaction of this compound with cellular components leads to alterations in several biochemical pathways:

- Cell Signaling : The compound modulates signaling pathways involved in cell survival and apoptosis.

- Gene Expression : It influences the expression of genes associated with metabolism and stress responses.

Propiedades

Fórmula molecular |

C11H13N |

|---|---|

Peso molecular |

159.23 g/mol |

Nombre IUPAC |

3-ethyl-5-methyl-1H-indole |

InChI |

InChI=1S/C11H13N/c1-3-9-7-12-11-5-4-8(2)6-10(9)11/h4-7,12H,3H2,1-2H3 |

Clave InChI |

AJNFUQBNLZGEQK-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CNC2=C1C=C(C=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.